N-benzyl-3-methylbutan-1-amine
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Description
Scientific Research Applications
Ligand Binding and Sigma Receptors
N-benzyl-3-methylbutan-1-amine derivatives have been explored for their potential interaction with sigma receptors. Studies have synthesized compounds like N-benzyl-3-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylpropan-1-amines and N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines to evaluate their affinity for sigma1 and sigma2 receptors. These compounds have shown preferential binding to sigma2 sites, suggesting their role in developing new sigma ligands. The research highlights the influence of phenyl substituents on modulating the ligand's interaction with sigma receptors, particularly noting the importance of a butylene chain for interaction with sigma2 binding sites (Mamolo et al., 2008).
Enzymatic Resolution and Molecular Interaction
In the realm of enzymatic catalysis, N-benzyl-3-methylbutan-1-amine derivatives have been used to study the resolution of chiral compounds by lipases, revealing insights into enzyme-substrate interactions. For example, the resolution of methyl (±)-3-hydroxypentanoate by Candida antarctica lipase B using benzyl amine as a nucleophile showcased higher enantioselectivity compared to ammonia, providing valuable information on the molecular dynamics and binding modes involved in the enzymatic process (García-Urdiales et al., 2009).
Synthesis and Structural Studies
Various studies have delved into the synthesis of N-benzyl-3-methylbutan-1-amine derivatives for different applications, ranging from the synthesis of key intermediates in antibiotic preparation to structural studies of lanthanide complexes. These investigations not only contribute to the field of synthetic chemistry but also provide a deeper understanding of structural properties and interactions at the molecular level. For instance, the synthesis of key intermediates for antibiotics (Fleck et al., 2003) and the study of lanthanide complexes with tripodal ligands (Hernandez et al., 2015) highlight the versatility of N-benzyl-3-methylbutan-1-amine derivatives in scientific research.
properties
IUPAC Name |
N-benzyl-3-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCFYDXGXZBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-methylbutan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.